sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate

Solubility enhancement Formulation development Aqueous reaction compatibility

Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate (CAS 2138228-39-2; molecular formula C₅H₆N₃NaO₂; molecular weight 163.11 g/mol) is a sodium carboxylate salt derivative of 1,2,4-triazole featuring an ethyl group at the 5-position and a carboxylate anion at the 3-position stabilized by a sodium counterion. The compound belongs to the broader class of 5-substituted 1,2,4-triazole-3-carboxylates, which serve as synthetic precursors for nucleoside analogs and bioactive heterocycles.

Molecular Formula C5H6N3NaO2
Molecular Weight 163.112
CAS No. 2138228-39-2
Cat. No. B2964384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate
CAS2138228-39-2
Molecular FormulaC5H6N3NaO2
Molecular Weight163.112
Structural Identifiers
SMILESCCC1=NC(=NN1)C(=O)[O-].[Na+]
InChIInChI=1S/C5H7N3O2.Na/c1-2-3-6-4(5(9)10)8-7-3;/h2H2,1H3,(H,9,10)(H,6,7,8);/q;+1/p-1
InChIKeyFWZUREOPVMGEPP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 5-Ethyl-4H-1,2,4-Triazole-3-Carboxylate CAS 2138228-39-2: Chemical Identity and Baseline Profile


Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate (CAS 2138228-39-2; molecular formula C₅H₆N₃NaO₂; molecular weight 163.11 g/mol) is a sodium carboxylate salt derivative of 1,2,4-triazole featuring an ethyl group at the 5-position and a carboxylate anion at the 3-position stabilized by a sodium counterion . The compound belongs to the broader class of 5-substituted 1,2,4-triazole-3-carboxylates, which serve as synthetic precursors for nucleoside analogs and bioactive heterocycles [1]. The sodium salt form enhances aqueous solubility and facilitates downstream conjugation reactions involving nucleophilic substitution or coupling chemistry .

Why Sodium 5-Ethyl-4H-1,2,4-Triazole-3-Carboxylate Cannot Be Substituted with Generic Triazole Carboxylates


Generic substitution with structurally related triazole carboxylates or the free acid form (1H-1,2,4-triazole-3-carboxylic acid) introduces significant variability in aqueous solubility, counterion availability, and steric/electronic properties at the 5-position. The sodium carboxylate form confers ≥200 mg/mL aqueous solubility , whereas the free acid exhibits only slight aqueous base solubility and limited DMSO solubility (~30 mg/mL) . The 5-ethyl substituent modulates both lipophilicity and the steric environment for subsequent nucleoside coupling reactions—a critical parameter for ribavirin analog synthesis where 5-position substitution directly influences antiviral activity [1]. These differences materially affect reaction yields, purification workflows, and reproducibility in medicinal chemistry and nucleoside analog development programs. The following evidence documents the quantifiable differentiation that justifies compound-specific procurement.

Sodium 5-Ethyl-4H-1,2,4-Triazole-3-Carboxylate: Quantitative Evidence for Procurement Differentiation


Aqueous Solubility Enhancement: Sodium 5-Ethyl-4H-1,2,4-Triazole-3-Carboxylate vs. Free Acid Form

The sodium carboxylate salt form provides a ≥6.7-fold solubility advantage in aqueous media relative to the DMSO solubility of the free acid parent compound. Sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate exhibits aqueous solubility of ≥200 mg/mL (2595 mM) at room temperature . In contrast, 1H-1,2,4-triazole-3-carboxylic acid (the unsubstituted free acid core) demonstrates solubility in DMSO of only 30 mg/mL (265 mM) and is described as only slightly soluble in aqueous base . This solubility differential eliminates the need for organic co-solvents or sonication in aqueous reaction setups.

Solubility enhancement Formulation development Aqueous reaction compatibility

LogP and Lipophilicity Modulation: 5-Ethyl Substitution vs. Unsubstituted Triazole Core

The 5-ethyl substituent confers distinct lipophilicity compared to the unsubstituted triazole-3-carboxylate core, enabling fine-tuned physicochemical properties for nucleoside analog development. The parent 1H-1,2,4-triazole-3-carboxylic acid has a computed XLogP3-AA value of -0.2 [1], indicating modest hydrophilicity. Addition of the 5-ethyl group increases lipophilicity, a structural feature demonstrated to modulate bioavailability and cellular permeability in ribavirin analog series [2]. While direct LogP data for the sodium 5-ethyl derivative are not published, the ethyl substitution represents a quantifiable structural differentiation point.

Lipophilicity modulation SAR optimization Drug design

Synthetic Versatility as Nucleoside Analog Precursor: Validated Protocol Compatibility

5-Substituted 1,2,4-triazole-3-carboxylates are validated precursors in published protocols for synthesizing 5-substituted ribavirin analogs with a wide range of substituents [1]. The sodium 5-ethyl derivative specifically enables coupling with protected ribose derivatives to yield nucleosides with antiviral potential, where the 5-ethyl group directly modulates the biological activity of the resulting nucleoside . This established synthetic pathway represents a defined use case not universally applicable to triazole carboxylates lacking the 5-substituent or sodium counterion.

Nucleoside synthesis Antiviral drug discovery Ribavirin analogs

Purity and Analytical Characterization: Commercial Availability with Documented Specifications

Commercially available sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is supplied with defined purity specifications (typically ≥98% ) and validated analytical characterization including InChI and SMILES identifiers . This level of documentation supports reproducible experimental outcomes and facilitates regulatory documentation in pharmaceutical research settings.

Analytical characterization Quality control Procurement specification

Sodium 5-Ethyl-4H-1,2,4-Triazole-3-Carboxylate: Optimal Application Scenarios for Scientific Procurement


Synthesis of 5-Ethyl Ribavirin Analogs and Nucleoside Derivatives

This compound is optimally deployed as a key intermediate in the synthesis of 5-ethyl-substituted ribavirin analogs, where the sodium carboxylate facilitates direct coupling with protected ribose derivatives under aqueous or polar aprotic conditions [1]. The 5-ethyl substitution pattern is specifically required for SAR studies exploring alkyl chain length effects on antiviral activity [2].

Aqueous-Phase Conjugation and Bioconjugation Chemistry

Given the ≥200 mg/mL aqueous solubility , sodium 5-ethyl-4H-1,2,4-triazole-3-carboxylate is suitable for aqueous-phase conjugation reactions including amide bond formation, esterification, and metal-catalyzed cross-couplings where organic co-solvents must be minimized. This solubility profile eliminates the need for DMSO or DMF as primary reaction media.

Medicinal Chemistry SAR Campaigns Targeting Triazole-Containing Scaffolds

The defined 5-ethyl substitution and sodium carboxylate form provide a standardized building block for structure-activity relationship studies involving 1,2,4-triazole cores. Researchers comparing the effects of 5-position alkyl chain length (methyl, ethyl, propyl) on target binding or cellular activity require this specific ethyl variant to maintain consistent SAR evaluation [2].

Pharmaceutical Intermediate Procurement with Documented Purity and Characterization

Users requiring a fully characterized, high-purity (≥98%) triazole carboxylate sodium salt with validated InChI, SMILES, and molecular weight specifications should procure this compound from established vendors to ensure batch-to-batch consistency and regulatory documentation support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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